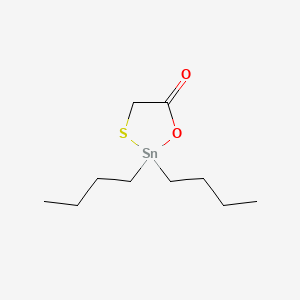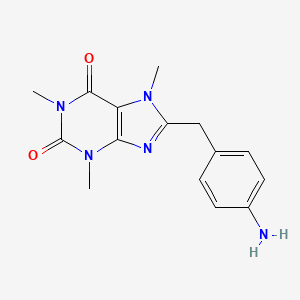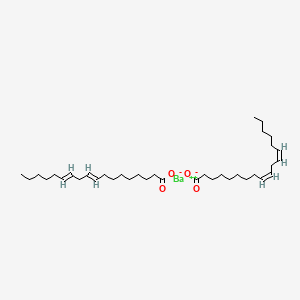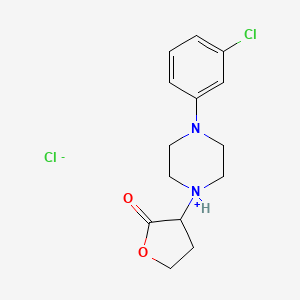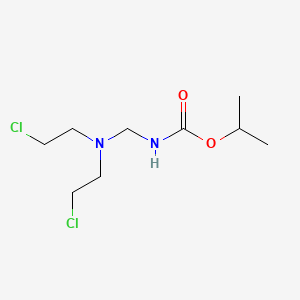![molecular formula C15H15ClN2O3 B13760174 [4-[(E)-hydrazinylidenemethyl]phenyl] 4-methoxybenzoate;hydrochloride](/img/structure/B13760174.png)
[4-[(E)-hydrazinylidenemethyl]phenyl] 4-methoxybenzoate;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-[(E)-hydrazinylidenemethyl]phenyl] 4-methoxybenzoate;hydrochloride is a complex organic compound with potential applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a hydrazinylidenemethyl group and a methoxybenzoate moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(E)-hydrazinylidenemethyl]phenyl] 4-methoxybenzoate;hydrochloride typically involves a multi-step process. The initial step often includes the formation of the hydrazinylidenemethyl intermediate through a condensation reaction between hydrazine and an aldehyde. This intermediate is then reacted with 4-methoxybenzoic acid under acidic conditions to form the ester linkage. The final step involves the addition of hydrochloric acid to form the hydrochloride salt, which enhances the compound’s solubility and stability.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
[4-[(E)-hydrazinylidenemethyl]phenyl] 4-methoxybenzoate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydrazinylidenemethyl group can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazinylidenemethyl group to hydrazine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can introduce various functional groups into the aromatic rings.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [4-[(E)-hydrazinylidenemethyl]phenyl] 4-methoxybenzoate;hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biomolecules makes it useful in studying cellular processes and pathways.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and coatings.
Wirkmechanismus
The mechanism of action of [4-[(E)-hydrazinylidenemethyl]phenyl] 4-methoxybenzoate;hydrochloride involves its interaction with specific molecular targets. The hydrazinylidenemethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, modulating their activity. Additionally, the methoxybenzoate moiety can interact with hydrophobic pockets in biomolecules, enhancing the compound’s binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [4-[(E)-hydrazinylidenemethyl]phenyl] 4-methoxybenzoate
- [4-[(E)-hydrazinylidenemethyl]phenyl] 4-chlorobenzoate
- [4-[(E)-hydrazinylidenemethyl]phenyl] 4-nitrobenzoate
Uniqueness
Compared to similar compounds, [4-[(E)-hydrazinylidenemethyl]phenyl] 4-methoxybenzoate;hydrochloride exhibits enhanced solubility and stability due to the presence of the hydrochloride salt. This makes it more suitable for applications requiring high solubility and stability, such as in biological and medicinal research.
Eigenschaften
Molekularformel |
C15H15ClN2O3 |
|---|---|
Molekulargewicht |
306.74 g/mol |
IUPAC-Name |
[4-[(E)-hydrazinylidenemethyl]phenyl] 4-methoxybenzoate;hydrochloride |
InChI |
InChI=1S/C15H14N2O3.ClH/c1-19-13-8-4-12(5-9-13)15(18)20-14-6-2-11(3-7-14)10-17-16;/h2-10H,16H2,1H3;1H/b17-10+; |
InChI-Schlüssel |
NDLAQAFOWFNZKP-LZMXEPDESA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/N.Cl |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[Bis(2-hydroxyethyl)amino]cyclopentane-1-carboxamide](/img/structure/B13760104.png)
![Acetamide, N-[7-hydroxy-8-[(2-hydroxy-5-nitrophenyl)azo]-1-naphthalenyl]-](/img/structure/B13760108.png)
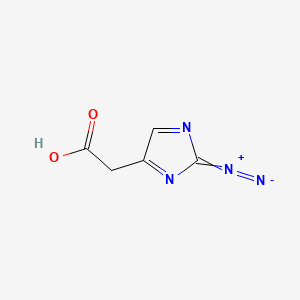
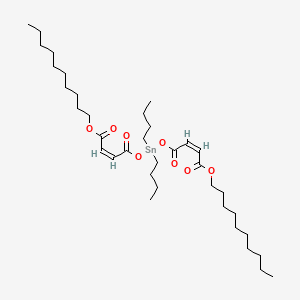
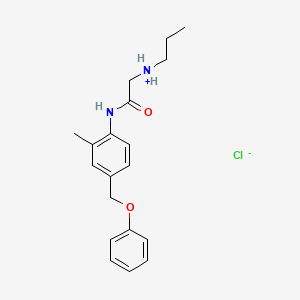
![2-(diethylamino)ethyl 4-amino-2-chlorobenzoate;3,3-dimethyl-7-oxo-6-[(2-prop-2-enylsulfanylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13760129.png)
